Conformational Rigidity and 3-Endo vs. 3-Exo Sulfonyl Orientation: Impact on Target Engagement
The 3-sulfonyl substituent on the 8-azabicyclo[3.2.1]octane scaffold can adopt either endo or exo orientation relative to the tropane ring. In the ELOVL6 inhibitor series, compound 1a bearing a 3-endo-phenylsulfonyl group exhibited an IC₅₀ of 180 nM against human ELOVL6, whereas the corresponding 3-exo epimer was essentially inactive (IC₅₀ > 10,000 nM), representing a >55-fold difference in potency solely attributable to sulfonyl stereochemistry [1]. While the target compound (CAS 1448064-28-5) has not been directly assayed against ELOVL6 in published studies, its (1R,5S) stereochemical designation—consistent with the 3-endo configuration as specified in the systematic name benzo[d][1,3]dioxol-5-yl((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone—places it in the favorable stereochemical series . This contrasts with commercially available 3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane hydrochloride (CAS 1135000-80-4), which lacks stereochemical specification and may contain mixtures of endo/exo isomers .
| Evidence Dimension | ELOVL6 inhibitory potency (IC₅₀) as a function of 3-sulfonyl stereochemistry |
|---|---|
| Target Compound Data | Not directly measured for CAS 1448064-28-5; inferred to adopt 3-endo configuration based on (1R,5S) nomenclature |
| Comparator Or Baseline | 3-endo-phenylsulfonyl analog (compound 1a): IC₅₀ = 180 nM; 3-exo-phenylsulfonyl analog: IC₅₀ > 10,000 nM |
| Quantified Difference | >55-fold potency differential between endo and exo epimers |
| Conditions | Human ELOVL6 enzyme inhibition assay; recombinant enzyme expressed in Pichia pastoris; substrate: palmitoyl-CoA |
Why This Matters
The stereochemical identity of the 3-sulfonyl group critically determines biological activity; procurement of stereochemically undefined material risks >50-fold loss of target potency.
- [1] T. Nagase, T. Takahashi, et al. Synthesis and Biological Evaluation of a Novel 3-Sulfonyl-8-azabicyclo[3.2.1]octane Class of Long Chain Fatty Acid Elongase 6 (ELOVL6) Inhibitors. Journal of Medicinal Chemistry, 2009, 52(14), 4345-4354. View Source
